molecular formula C13H14N4O B13120768 N',N'-Diphenylhydrazinecarbohydrazide

N',N'-Diphenylhydrazinecarbohydrazide

Cat. No.: B13120768
M. Wt: 242.28 g/mol
InChI Key: IMVAAJIILWZIQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-Diphenylhydrazinecarbohydrazide typically involves the reaction of phenylhydrazine with carbonyl compounds under controlled conditions. One common method includes the condensation of phenylhydrazine with urea derivatives, followed by cyclization and purification steps .

Industrial Production Methods

Industrial production methods for N’,N’-Diphenylhydrazinecarbohydrazide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N’,N’-Diphenylhydrazinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted phenylhydrazines .

Mechanism of Action

The mechanism of action of N’,N’-Diphenylhydrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and membrane disruption .

Comparison with Similar Compounds

Similar Compounds

  • N’-Phenylhydrazinecarbohydrazide
  • N,N’-Diphenylhydrazine
  • Phenylhydrazinecarbohydrazide

Uniqueness

N’,N’-Diphenylhydrazinecarbohydrazide is unique due to its specific substitution pattern and the presence of both hydrazine and urea functional groups. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

1-amino-3-(N-phenylanilino)urea

InChI

InChI=1S/C13H14N4O/c14-15-13(18)16-17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2,(H2,15,16,18)

InChI Key

IMVAAJIILWZIQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)NN

Origin of Product

United States

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